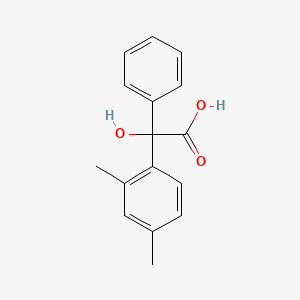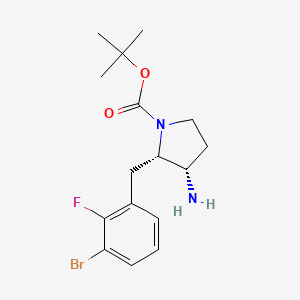
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Substitution with 3-Bromo-2-Fluorobenzyl Group: This step involves a nucleophilic substitution reaction where the benzyl group is attached to the pyrrolidine ring.
Protection with tert-Butyl Group: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce a secondary amine.
科学的研究の応用
Chemistry
In chemistry, (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and enzymes.
Medicine
In medicinal chemistry, this compound is of interest for the development of new pharmaceuticals. Its potential bioactivity makes it a candidate for drug discovery and development programs.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may be leveraged for the production of advanced materials with specific functionalities.
作用機序
The mechanism of action of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2S,3S)-tert-Butyl 3-amino-2-(3-chloro-2-fluorobenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-methylbenzyl)pyrrolidine-1-carboxylate
- (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-ethylbenzyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of (2S,3S)-tert-Butyl 3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine-1-carboxylate lies in its specific substitution pattern. The presence of both bromine and fluorine atoms on the benzyl group, along with the tert-butyl-protected carboxylate, provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C16H22BrFN2O2 |
|---|---|
分子量 |
373.26 g/mol |
IUPAC名 |
tert-butyl (2S,3S)-3-amino-2-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-8-7-12(19)13(20)9-10-5-4-6-11(17)14(10)18/h4-6,12-13H,7-9,19H2,1-3H3/t12-,13-/m0/s1 |
InChIキー |
IOVHPIVFYMHWBX-STQMWFEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1CC2=C(C(=CC=C2)Br)F)N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1CC2=C(C(=CC=C2)Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


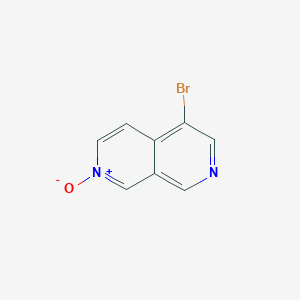
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)

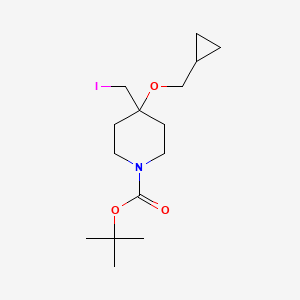
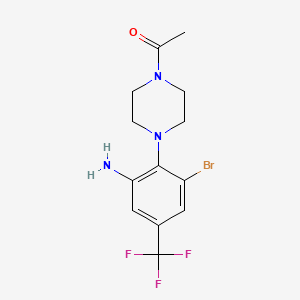
![7-fluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B12837105.png)

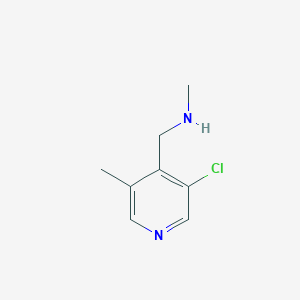
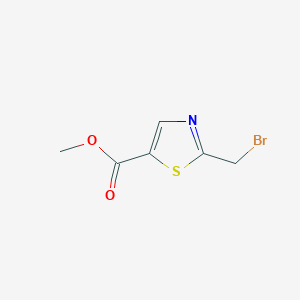
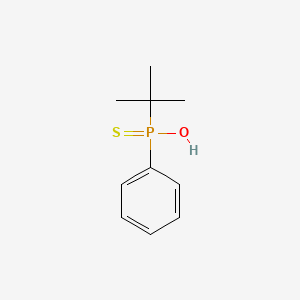
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
![1-(Bicyclo[2.2.1]Hept-2-Yl)-2,2-Difluoroethanone](/img/structure/B12837146.png)

